Methyl 3-amino-4-methoxybut-2-enoate
Description
Methyl 3-amino-4-methoxybut-2-enoate is an α,β-unsaturated ester featuring an amino group at the 3-position and a methoxy group at the 4-position of the but-2-enoate backbone. Its structure allows for diverse reactivity, including cyclization and nucleophilic additions, making it valuable in constructing complex molecules .
Properties
IUPAC Name |
methyl 3-amino-4-methoxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-4-5(7)3-6(8)10-2/h3H,4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTRFJCXIPFNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methoxybut-2-enoate typically involves the conjugate addition of homochiral lithium amides to methyl 4-(N-allyl-N-benzylamino)but-2-enoate . This method is known for its efficiency and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amines.
Scientific Research Applications
Methyl 3-amino-4-methoxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It serves as a precursor for the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-methoxybut-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Effects: The amino group at position 3 in the target compound distinguishes it from Methyl 3-(methylamino)but-2-enoate (methylated amino group) and Ethyl 3-(dimethylamino)acrylate (bulkier dimethylamino group).
- Ester vs. Acid: (E)-4-Methoxy-4-oxobut-2-enoic acid replaces the methyl ester with a carboxylic acid, increasing polarity and reducing volatility compared to the target compound .
- Ester Chain: The cinnamyl ester in (E)-Cinnamyl 3-aminobut-2-enoate introduces aromaticity, enhancing lipophilicity and altering reactivity in conjugate additions .
Physical and Chemical Properties
- Volatility: Methyl esters (e.g., methyl salicylate) generally exhibit lower boiling points than ethyl esters due to reduced molecular weight . The amino group in the target compound may increase polarity, reducing volatility compared to non-amino esters like methyl (E)-2-methylbut-2-enoate .
- Solubility: The amino and methoxy groups enhance hydrogen-bonding capacity, likely improving water solubility relative to Ethyl 3-(dimethylamino)acrylate, which has a hydrophobic dimethylamino group .
Critical Analysis of Divergences
- Amino vs.
- Methoxy vs. Ethoxy Substituents: The methoxy group in the target compound (vs. ethoxy in (E)-4-Ethoxy-4-oxobut-2-enoic acid) reduces steric bulk, favoring reactions requiring electrophilic activation at the β-carbon .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
